

# GSK3179106: A Comparative Analysis of Its Kinase Selectivity Profile

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## Compound of Interest

Compound Name: GSK3179106

Cat. No.: B8067863

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A comprehensive analysis of the kinase selectivity profile of **GSK3179106**, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of **GSK3179106**'s activity against other kinases, supported by experimental data, to offer a clear perspective on its specificity.

**GSK3179106** is a gut-restricted pyridone hinge binder small molecule being investigated for the treatment of Irritable Bowel Syndrome (IBS).[1] Its therapeutic potential is linked to its high affinity for RET kinase, with reported IC50 values of 0.3 nM and 0.4 nM in biochemical assays. [1][2] A key aspect of its preclinical evaluation is its selectivity profile, which minimizes off-target effects and potential toxicity.

## Kinase Selectivity Profile

To assess its selectivity, **GSK3179106** was screened against a panel of over 300 kinases. At a concentration of 1  $\mu$ M, **GSK3179106** was found to inhibit only 26 of these kinases, demonstrating a high degree of selectivity.[1][2]

Notably, **GSK3179106** exhibits a 273-fold greater selectivity for RET over Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This is a critical feature, as off-target inhibition of KDR can be associated with cardiovascular side effects.

The following table summarizes the inhibitory activity of **GSK3179106** against RET and a selection of other kinases.

Kinase Target	IC50 (nM)	Fold Selectivity vs. RET
RET	0.3	1
KDR (VEGFR2)	81.9	273

Further data on the 26 inhibited kinases would be presented here upon successful extraction from the source.

## Experimental Protocols

The determination of the kinase selectivity profile of **GSK3179106** involved both biochemical and cellular assays.

### Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **GSK3179106** against a panel of purified kinases.

Methodology: A radiometric kinase assay was likely employed. In this type of assay, purified recombinant kinase is incubated with a specific substrate peptide, radiolabeled ATP (e.g., [ $\gamma$ -<sup>33</sup>P]ATP), and varying concentrations of the test compound (**GSK3179106**). The reaction is allowed to proceed for a defined period at a controlled temperature. Subsequently, the reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, typically by capture on a filter membrane. The amount of incorporated radioactivity on the filter is then quantified using a scintillation counter. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

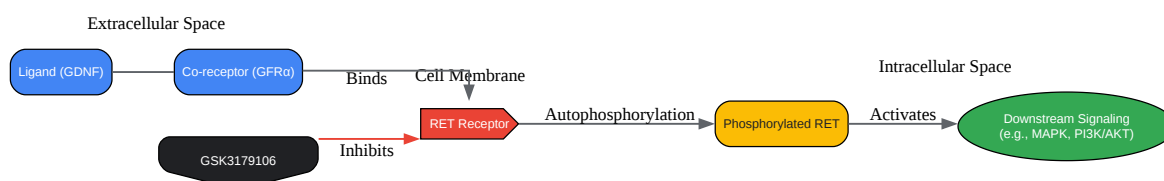
### Cellular RET Phosphorylation Assay

Objective: To assess the ability of **GSK3179106** to inhibit RET phosphorylation in a cellular context.

Methodology: A human cell line endogenously expressing the RET receptor (e.g., a neuroblastoma or thyroid cancer cell line) would be used. The cells are treated with various concentrations of **GSK3179106** for a specified time. Following treatment, the cells are stimulated with a RET ligand, such as Glial cell line-Derived Neurotrophic Factor (GDNF), to induce RET activation and autophosphorylation. The cells are then lysed, and the total protein concentration is determined. An enzyme-linked immunosorbent assay (ELISA) or a Western blot analysis is then performed on the cell lysates. For an ELISA, specific antibodies are used to capture total RET protein and to detect phosphorylated RET. The signal from the phosphorylated RET is normalized to the total RET signal to account for any variations in cell number or protein extraction. The IC50 value is determined by plotting the percentage of inhibition of RET phosphorylation against the logarithm of the inhibitor concentration.

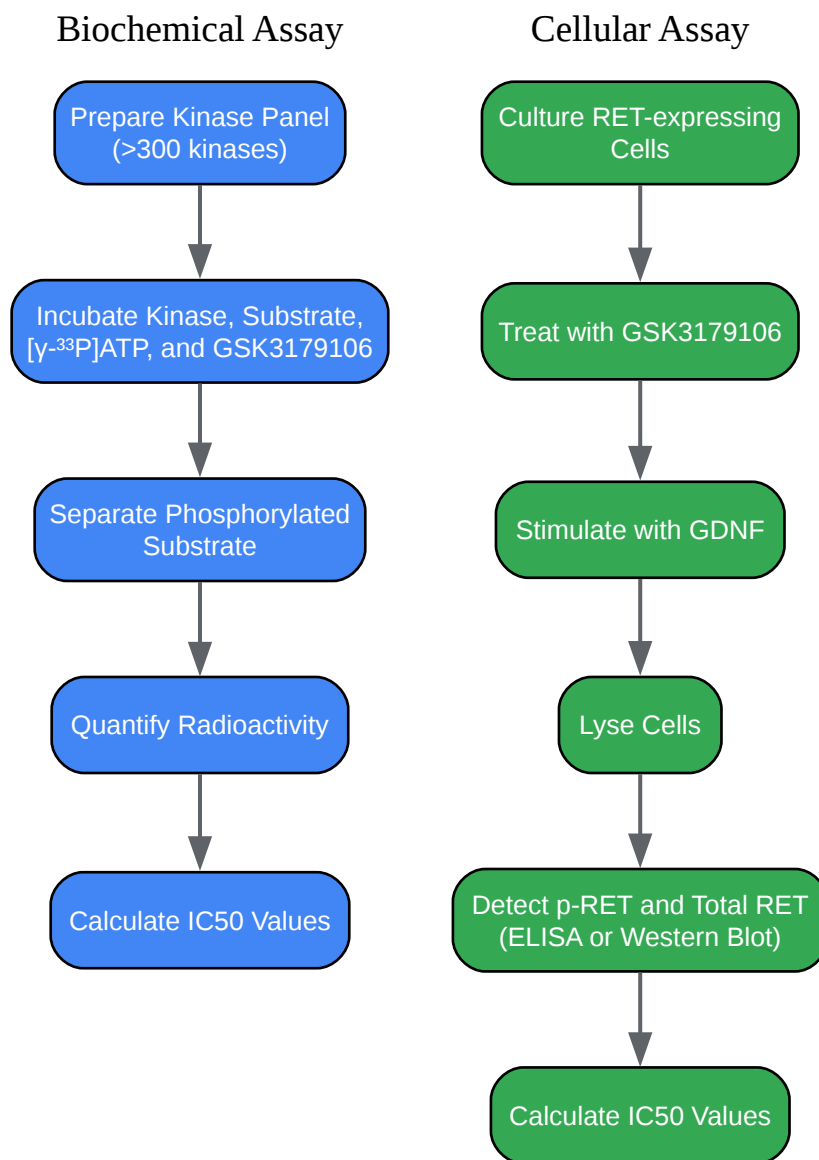
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RET signaling pathway and the general workflow for determining kinase selectivity.



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Caption: Simplified RET signaling pathway and the inhibitory action of **GSK3179106**.



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Caption: General experimental workflow for determining kinase selectivity.

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## References

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- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]
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